N-(2-fluorophenyl)-2-propoxybenzamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXUUYXPNGLELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-propoxybenzoic acid.
Formation of Benzoyl Chloride: 2-propoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The benzoyl chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-propoxybenzoic acid derivative.
Reduction: N-(2-fluorophenyl)-2-propoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-2-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-propoxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The propoxy group may contribute to the compound’s lipophilicity, facilitating its passage through cellular membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
| Compound Name | Key Structural Features | Unique Properties/Applications | References |
|---|---|---|---|
| N-(2-fluorophenyl)-2-propoxybenzamide | 2-fluorophenyl, 2-propoxybenzamide | Balanced lipophilicity; anti-inflammatory potential | |
| N-(sec-butyl)-2-propoxybenzamide | sec-butyl group instead of 2-fluorophenyl | Enhanced solubility; analgesic activity | |
| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2,4-difluorophenyl, fluorobenzamide | Higher metabolic stability; antimicrobial use | |
| N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide | Thiadiazole-sulfonyl group, propoxybenzamide | Antitubercular activity; improved target binding | |
| N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide | Oxadiazole-cyclopropyl, fluorobenzamide | Enhanced chemical reactivity; anticancer potential |
Key Observations:
- Fluorine Substitution : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and steric hindrance compared to 2,4-difluorophenyl analogs (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide), which exhibit stronger metabolic stability but reduced solubility .
- Propoxy vs. Alkyl/Aryl Groups : Replacing the propoxy group with a sec-butyl (as in N-(sec-butyl)-2-propoxybenzamide) increases hydrophobicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
- Heterocyclic Additions : Incorporating thiadiazole or oxadiazole rings (e.g., compounds in ) introduces rigid planar structures that enhance binding to enzymatic pockets, often improving potency against bacterial or cancer targets.
Physicochemical Properties
- Solubility : The propoxy group in the target compound enhances water solubility compared to purely alkyl-substituted benzamides (e.g., N-benzoyl-N-(2-phenylethyl)benzamide ).
- Crystallinity : Fluorine substitution often leads to ordered crystal packing, as seen in X-ray studies of N-cyclohexyl-2-fluorobenzamide, which forms hydrogen-bonded dimers .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2-fluorophenyl)-2-propoxybenzamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is synthesized via multi-step reactions, typically involving amide bond formation between 2-propoxybenzoic acid derivatives and 2-fluoroaniline. Key steps include:
- Activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) to form an acyl chloride or active ester.
- Coupling with 2-fluoroaniline under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Reaction yields improve with strict temperature control and stoichiometric excess (1.2–1.5 equiv.) of 2-fluoroaniline. Analytical techniques like TLC and HPLC ensure intermediate purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Characterization Protocol :
- NMR : ¹H NMR should show distinct signals:
- δ 7.8–8.2 ppm (aromatic protons adjacent to fluorine).
- δ 1.2–1.6 ppm (propoxy methylene and terminal methyl groups).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ matching the molecular formula (C₁₆H₁₅FNO₂).
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (C-F stretch) .
Q. What stability assessments are critical for handling this compound in experimental workflows?
- Stability Testing :
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C for most benzamides).
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to determine compatibility with biological assays.
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact the bioactivity of this compound?
- Structure-Activity Relationship (SAR) :
- Propoxy Chain : Longer chains (e.g., butoxy vs. propoxy) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Fluorine Position : 2-Fluorophenyl groups increase metabolic stability compared to para-substituted analogs due to steric hindrance of oxidative metabolism .
- Experimental Design : Synthesize analogs with systematic substituent variations and compare IC₅₀ values in target assays (e.g., enzyme inhibition). Use molecular docking to predict binding interactions .
Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?
- In Silico Approaches :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of binding poses.
- Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modifications.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites .
Q. How can crystallographic data resolve contradictions in reported conformational properties of this compound?
- Crystallography Workflow :
- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
- Collect X-ray diffraction data (Cu-Kα radiation, 150 K).
- Refine structures using SHELXL (disorder modeling for flexible propoxy chains) .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to quantify affinity.
- Mutagenesis : Modify active-site residues (e.g., Tyr → Phe) to probe hydrogen-bonding contributions.
- Metabolic Profiling : Use LC-MS to identify phase I/II metabolites and correlate stability with target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
